4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one
CAS No.: 488732-72-5
Cat. No.: VC16118913
Molecular Formula: C33H36N2O7
Molecular Weight: 572.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 488732-72-5 |
|---|---|
| Molecular Formula | C33H36N2O7 |
| Molecular Weight | 572.6 g/mol |
| IUPAC Name | (4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
| Standard InChI | InChI=1S/C33H36N2O7/c1-22-19-25(42-21-23-7-5-4-6-8-23)10-11-26(22)31(36)29-30(24-9-12-27(39-2)28(20-24)40-3)35(33(38)32(29)37)14-13-34-15-17-41-18-16-34/h4-12,19-20,30,36H,13-18,21H2,1-3H3/b31-29+ |
| Standard InChI Key | UWMHVHMFWIPGJZ-OWWNRXNESA-N |
| Isomeric SMILES | CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CCN4CCOCC4)C5=CC(=C(C=C5)OC)OC)/O |
| Canonical SMILES | CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCN4CCOCC4)C5=CC(=C(C=C5)OC)OC)O |
Introduction
Molecular Formula
The molecular formula of the compound is .
Key Functional Groups
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Hydroxy group (-OH): Contributes to hydrogen bonding and polarity.
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Dimethoxyphenyl group (-OCH3): Provides steric bulk and electron-donating effects.
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Morpholine ring: Adds nitrogen functionality, often associated with pharmacological activity.
Synthesis Pathways
The synthesis of such complex molecules often involves:
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Formation of the pyrrolone core through cyclization reactions.
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Sequential addition of substituents via coupling reactions, such as:
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Benzoylation for introducing the benzyloxybenzoyl group.
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Etherification for the dimethoxyphenyl substitution.
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Morpholine introduction via nucleophilic substitution or reductive amination.
Spectroscopic Characterization
To confirm the structure, techniques like the following are typically employed:
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NMR Spectroscopy (1H and 13C): Identifies chemical shifts corresponding to aromatic protons, methoxy groups, and morpholine signals.
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Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.
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IR Spectroscopy: Detects functional groups such as hydroxyl (-OH) and carbonyl (C=O).
Pharmaceutical Relevance
Compounds with similar structures have shown potential in:
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Antioxidant activity: The dimethoxyphenyl group can scavenge free radicals.
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Anti-inflammatory properties: Morpholine derivatives often exhibit bioactivity against inflammatory pathways.
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Enzyme inhibition: Likely interaction with enzymes due to the presence of polar groups.
Material Science
The aromatic and heterocyclic nature makes it suitable for:
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Organic semiconductors or dyes.
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Ligands in coordination chemistry.
Data Table
| Property | Value/Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | ~515 g/mol |
| Functional Groups | Hydroxyl, Methoxy, Morpholine, Benzoyl |
| Solubility | Likely soluble in polar organic solvents |
| Potential Bioactivity | Antioxidant, Anti-inflammatory |
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